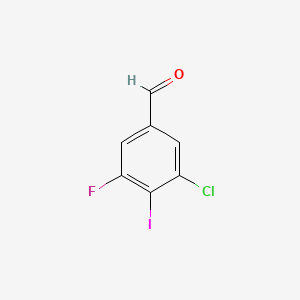

3-Chloro-5-fluoro-4-iodobenzaldehyde

Description

3-Chloro-5-fluoro-4-iodobenzaldehyde (CAS: 929000-78-2) is a halogenated benzaldehyde derivative with a molecular formula of C₇H₃ClFIO (inferred from substituent positions). This compound features a benzaldehyde backbone substituted with chlorine (position 3), fluorine (position 5), and iodine (position 4) on the aromatic ring. Halogenated benzaldehydes are critical intermediates in organic synthesis, particularly in pharmaceuticals and advanced materials, due to their reactivity in cross-coupling reactions and electrophilic substitution .

Properties

IUPAC Name |

3-chloro-5-fluoro-4-iodobenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFIO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXNOTFXMNFXRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)I)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFIO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.45 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Halogenation: The synthesis of 3-Chloro-5-fluoro-4-iodobenzaldehyde typically involves the halogenation of a precursor benzaldehyde. For instance, starting with 3-chlorobenzaldehyde, fluorination and iodination can be carried out sequentially.

Reagents and Conditions: Common reagents include halogenating agents such as N-chlorosuccinimide (NCS) for chlorination, Selectfluor for fluorination, and iodine monochloride (ICl) for iodination.

Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3-Chloro-5-fluoro-4-iodobenzaldehyde can undergo nucleophilic substitution reactions due to the presence of halogens. For example, the iodine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Condensation Reactions: The compound can participate in condensation reactions with amines to form Schiff bases.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic or neutral conditions.

Major Products:

Oxidation: 3-Chloro-5-fluoro-4-iodobenzoic acid.

Reduction: 3-Chloro-5-fluoro-4-iodobenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Chemistry

3-Chloro-5-fluoro-4-iodobenzaldehyde serves as a synthetic intermediate in the development of complex organic molecules. Its halogenation pattern allows for diverse chemical transformations, making it valuable in:

- Pharmaceutical Synthesis: Used as a building block in the synthesis of bioactive compounds.

- Agrochemical Development: Its unique properties facilitate the creation of new pesticides and herbicides.

Biology and Medicine

The compound shows potential in drug development due to its ability to interact with biological targets:

- Bioactive Molecules: It can be utilized in synthesizing compounds that exhibit antimicrobial or anticancer properties.

- Biochemical Probes: The unique halogen atoms may enhance the specificity and efficacy of probes used in biochemical assays.

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals:

- Material Science: Its reactivity is exploited to develop new materials with specific properties.

- Fine Chemicals Production: The compound acts as an intermediate in various chemical manufacturing processes.

Case Studies

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-4-iodobenzaldehyde depends on its application. In chemical reactions, the halogen atoms and the aldehyde group play crucial roles in determining reactivity and interaction with other molecules. The molecular targets and pathways involved can vary widely based on the specific context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-Chloro-5-fluoro-4-iodobenzaldehyde with three related halogenated benzaldehydes:

Key Observations:

Halogen Diversity: The target compound uniquely combines three halogens (Cl, F, I), enhancing its steric and electronic complexity compared to mono- or di-halogenated analogs.

Reactivity : Iodine at position 4 in the target compound facilitates nucleophilic aromatic substitution or metal-catalyzed coupling (e.g., Ullmann or Buchwald-Hartwig reactions), similar to 3-Fluoro-5-iodobenzaldehyde .

Functional Groups : The hydroxyl group in 5-Chloro-2-hydroxy-3-iodobenzaldehyde introduces hydrogen-bonding capability, making it more polar and suitable for pharmaceutical crystallization studies .

Biological Activity

3-Chloro-5-fluoro-4-iodobenzaldehyde is a halogenated aromatic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties. The presence of multiple halogen atoms can significantly influence its biological activity, making it a subject of interest for drug development and biochemical studies.

The molecular formula of this compound is CHClF I O, with a molecular weight of 253.45 g/mol. The compound features a benzaldehyde functional group, which is crucial for its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents (chlorine, fluorine, and iodine) enhance the compound's lipophilicity and electrophilicity, allowing it to participate in nucleophilic attacks in biological systems.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Interaction : It could bind to receptors, altering signaling pathways.

Table 1: Biological Activity Overview

Case Studies and Research Findings

-

Enzyme Interaction Studies :

Research indicates that this compound interacts with cytochrome P450 enzymes, particularly CYP1A2. This interaction suggests potential implications for drug metabolism and pharmacokinetics, as CYP1A2 is involved in the metabolism of various drugs . -

Cytotoxic Effects :

In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, a study found that it inhibited cell growth in H146 cells with an IC50 value indicating significant potency . This suggests potential applications in oncology as a lead compound for further drug development. -

Structure-Activity Relationship (SAR) :

A comprehensive SAR analysis highlighted the importance of the halogen substituents in modulating the biological activity of related compounds. Variations in halogen positioning and type were shown to significantly impact enzyme binding affinity and cytotoxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.